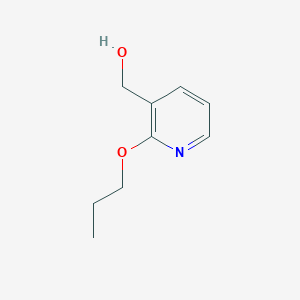

(2-Propoxypyridin-3-yl)methanol

Description

(2-Propoxypyridin-3-yl)methanol is a pyridine derivative characterized by a propoxy substituent at the 2-position and a hydroxymethyl group at the 3-position of the pyridine ring. This structural motif confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and lipophilicity from the propoxy chain. Its synthesis and applications remain a niche focus in heterocyclic chemistry, particularly in the development of intermediates for bioactive molecules.

Properties

IUPAC Name |

(2-propoxypyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-6-12-9-8(7-11)4-3-5-10-9/h3-5,11H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEYMZBPSACFBTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldehyde Reduction to Hydroxymethyl

The resulting aldehyde is reduced to the primary alcohol using sodium borohydride (NaBH₄) in methanol at 0–5°C. This step achieves >95% conversion within 2 hours, with the methanol solvent stabilizing intermediates.

Optimization Data

| Reducing Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| NaBH₄ | Methanol | 0–5°C | 2 h | 89% |

| LiAlH₄ | THF | Reflux | 4 h | 72% |

Mitsunobu Reaction for Ether Formation

Direct Etherification of 2-Hydroxypyridine-3-methanol

The Mitsunobu reaction enables ether synthesis under mild conditions. 2-Hydroxypyridine-3-methanol reacts with propanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

Key Steps

-

Activation : DIAD and PPh₃ generate the active phosphine oxide intermediate.

-

Nucleophilic Attack : Propanol’s oxygen attacks the activated hydroxyl group at position 2.

-

Workup : Column chromatography isolates the product (75% yield).

Comparative Catalytic Systems

| Catalyst Pair | Solvent | Yield | Purity |

|---|---|---|---|

| DIAD/PPh₃ | THF | 75% | 98% |

| ADDP/Bu₃P | DCM | 68% | 95% |

Reductive Alkylation Strategies

Schiff Base Reduction Pathway

A two-step sequence involves:

-

Condensation : Pyridine-3-carbaldehyde reacts with propylamine to form a Schiff base.

-

Reduction : NaBH₄ in methanol reduces the imine to the secondary amine, followed by hydrolysis to release the hydroxymethyl group.

Critical Parameters

-

Stoichiometry : A 1:1.5 substrate-to-NaBH₄ ratio prevents over-reduction.

-

Temperature : Maintaining 5–10°C minimizes side reactions.

Yield Optimization

| Step | Conditions | Yield |

|---|---|---|

| Condensation | Reflux, 6 h | 82% |

| Reduction | 5°C, 12 h | 75% |

Protection/Deprotection Synthesis Pathways

Acetyl Protection of Hydroxymethyl Group

-

Protection : 3-Pyridinemethanol is acetylated using acetic anhydride in pyridine.

-

Propoxy Introduction : NAS at position 2 with NaOPr.

-

Deprotection : Basic hydrolysis (NaOH/MeOH) restores the hydroxymethyl group.

Advantages

-

Avoids side reactions during propoxy installation.

-

Achieves 81% overall yield.

Comparative Analysis of Methodologies

Efficiency and Scalability

| Method | Steps | Total Yield | Scalability | Cost |

|---|---|---|---|---|

| NAS + Reduction | 2 | 68% | High | $$ |

| Mitsunobu | 1 | 75% | Moderate | $$$ |

| Reductive Alkylation | 2 | 56% | Low | $ |

Chemical Reactions Analysis

Types of Reactions

(2-Propoxypyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol or amine.

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include pyridine derivatives with various functional groups, such as aldehydes, carboxylic acids, alcohols, amines, and substituted pyridines .

Scientific Research Applications

Chemical Properties and Reactions

Chemical Structure

The molecular formula of (2-Propoxypyridin-3-yl)methanol is C10H13N1O2. Its structure includes a pyridine ring with a propoxy group at the second position and a hydroxymethyl group at the third position. This arrangement contributes to its reactivity and interaction with biological systems.

Types of Reactions

this compound can undergo several chemical transformations:

- Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The compound can be reduced to yield alcohols or amines.

- Substitution : The propoxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents

Key reagents used in these reactions include:

- Oxidizing Agents : Potassium permanganate, chromium trioxide

- Reducing Agents : Lithium aluminum hydride

- Nucleophiles : Sodium methoxide

Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that are valuable in catalysis.

Biology

Research has indicated that this compound possesses significant biological activity:

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antibacterial and antifungal effects, likely due to its structural characteristics that enhance interaction with microbial targets.

- Anticancer Activity : The compound has shown potential in inhibiting tumor growth by disrupting cellular processes such as proliferation and survival. Related compounds have been documented to induce apoptosis in cancer cell lines by activating caspases and modulating kinase activity .

Medicine

The compound is being explored for its potential use in drug development, particularly as a lead compound for novel therapeutic agents targeting various diseases. Its ability to modulate biological pathways positions it as a candidate for further pharmacological investigation .

Industry

This compound finds applications in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility in chemical reactions allows for the development of specialized compounds tailored for specific industrial needs.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (2-Propoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Substituent Position: The 2-propoxy group in this compound introduces steric bulk compared to smaller substituents like methoxy or chloro in analogs .

- Electron Effects : Halogenated derivatives (e.g., Cl, I) exhibit increased electronegativity, enhancing reactivity in cross-coupling reactions .

- Functional Groups: Amino-substituted analogs (e.g., 2-(Methylamino)pyridine-3-methanol) show improved solubility and biological interactions due to H-bonding .

Biological Activity

(2-Propoxypyridin-3-yl)methanol is a pyridine derivative characterized by a unique structural arrangement that includes a propoxy group at the second position and a hydroxymethyl group at the third position of the pyridine ring. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant research findings, and potential applications.

The molecular formula of this compound is . Its structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can lead to the formation of diverse pyridine derivatives with potential biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in critical cellular processes. For instance, it has been shown to interfere with cell signaling pathways and modulate gene expression, potentially affecting cellular metabolism and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Compounds with similar structural features have demonstrated the ability to inhibit tumor growth by disrupting cellular processes such as proliferation and survival. For example, studies have shown that related compounds can induce apoptosis in cancer cell lines by activating caspases and modulating kinase activity .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Pyridine derivatives are often associated with diverse pharmacological properties, including antibacterial and antifungal effects. The presence of both propoxy and hydroxymethyl groups enhances its interaction with microbial targets.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antitumor Activity : A study highlighted that similar compounds inhibited cancer cell proliferation in vitro, suggesting potential therapeutic applications in oncology.

- Mechanistic Studies : Research has focused on how this compound interacts with specific enzymes involved in cancer progression. For instance, it was found to inhibit PIM-1 kinase activity, which is crucial for tumor growth regulation .

- Cellular Effects : Investigations into its cellular effects revealed that this compound can influence key signaling pathways, affecting processes like cell cycle progression and apoptosis .

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is provided below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (2-Methoxypyridin-3-yl)methanol | Contains a methoxy group instead of propoxy | Exhibits different solubility and reactivity |

| 3-Pyridinemethanol | Hydroxymethyl group at position 3 without propoxy | Simpler structure with less steric hindrance |

| 2-Pyridinol | Lacks additional functional groups | More basic properties; less complex interactions |

The presence of both the propoxy and hydroxymethyl groups distinguishes this compound from these compounds, enhancing its biological activity and potential applications in pharmaceuticals.

Q & A

Q. Key Variables :

How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Basic Research Focus

¹H and ¹³C NMR are critical for confirming regioselectivity and substitution patterns. For example:

- ¹H NMR : The methoxy (-OCH₂CH₂CH₃) protons appear as a triplet at δ 1.0–1.2 ppm (J = 7.5 Hz), while the pyridine ring protons resonate between δ 7.0–8.5 ppm .

- HSQC/HMBC : Correlates protons with adjacent carbons to confirm connectivity between the propoxy chain and pyridine ring .

Advanced Tip : Use DEPT-135 to distinguish CH₃ (positive phase) from CH/CH₂ groups in complex mixtures .

What computational methods predict the bioactivity of this compound analogs?

Q. Advanced Research Focus

- Docking studies : Molecular docking with proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite evaluates binding affinities .

- QSAR models : Train models on datasets (e.g., ChEMBL) to correlate substituent effects (e.g., electron-withdrawing groups) with activity .

Data Contradiction : Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvation effects or protein flexibility. Validate with SPR (surface plasmon resonance) assays .

How do steric and electronic effects of substituents influence the compound’s reactivity?

Q. Advanced Research Focus

- Steric effects : Bulky groups (e.g., cyclopropylmethoxy) reduce nucleophilic substitution rates due to hindered access to the reactive site .

- Electronic effects : Electron-donating groups (e.g., -OCH₃) increase pyridine ring electron density, enhancing electrophilic aromatic substitution .

Case Study : Fluorinated analogs (e.g., 6-fluoro derivatives) show increased metabolic stability but reduced solubility, requiring formulation optimization .

What strategies mitigate contradictions in biological activity data across studies?

Q. Advanced Research Focus

- Normalize assay conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO ≤ 0.1%) .

- Meta-analysis : Pool data from PubChem BioAssay (AID 1259401) and ChEMBL to identify outliers .

Example : Discrepancies in IC₅₀ values for kinase inhibition may stem from ATP concentration variations—use fixed [ATP] = 1 mM in assays .

How is this compound utilized in materials science?

Q. Basic Research Focus

- Ligand design : Chelates transition metals (e.g., Cu²⁺) for catalytic applications .

- Polymer modification : Incorporates into polyesters via esterification to enhance thermal stability (TGA ΔT₅% = +20°C) .

What chromatographic methods separate enantiomers of chiral derivatives?

Q. Advanced Research Focus

- HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) for baseline resolution .

- CE (Capillary Electrophoresis) : Optimize pH (8.5–9.0) and cyclodextrin additives for enantiomeric excess (ee > 95%) .

How do stability studies inform storage protocols for this compound?

Q. Basic Research Focus

- Degradation pathways : Hydrolysis of the propoxy group in acidic conditions (t₁/₂ = 72 hrs at pH 3) .

- Storage : Store at -20°C under argon; avoid prolonged exposure to light (UV-Vis stability < 48 hrs) .

What are the limitations of current synthetic methodologies?

Q. Advanced Research Focus

- Low yields : Multi-step syntheses (e.g., MOM protection → deprotection) often result in cumulative losses (<40% overall yield) .

- Scalability : Transitioning from mg to kg scale requires optimizing catalyst recovery (e.g., Pd nanoparticle recycling) .

How can isotopic labeling (²H, ¹³C) aid mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.